5-Chloro-3-isopropyl-2-methyl-phenylamine
Overview
Description
5-Chloro-3-isopropyl-2-methyl-phenylamine is a chemical compound with the molecular formula C10H14ClN . It has a molecular weight of 183.68 . The compound is brown in color and is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-3-isopropyl-2-methyl-phenylamine is 1S/C10H14ClN/c1-6(2)9-4-8(11)5-10(12)7(9)3/h4-6H,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-3-isopropyl-2-methyl-phenylamine is a brown liquid . It has a molecular weight of 183.68 .Scientific Research Applications
Chemical Synthesis and Material Science
Development of Complex Metal-Organic Frameworks
Research into alkyl niobium complexes highlights the intricate equilibria between alpha- and beta-agostic stabilized rotamers, showcasing the complex behavior of secondary alkyl groups in coordination chemistry. Such studies are fundamental in designing new materials with specific electronic and structural properties (Jaffart et al., 2001).
Synthesis of Novel Organic Compounds
The reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and arylamines to form 3-(arylamino)quinolin-2(1H)- and -4(1H)-ones reveals a pathway to novel organic structures, highlighting the versatility of chloro-substituted compounds in organic synthesis (Fretz, Gaugler, & Schneider, 2000).
Pharmacology and Drug Design
Antimicrobial and Cytotoxic Activities
Azetidine-2-one derivatives of 1H-benzimidazole exhibit significant antibacterial and cytotoxic properties, demonstrating the potential of chloro-substituted compounds in developing new therapeutic agents (Noolvi et al., 2014).
Spectroscopic Characterization and Molecular Docking
The synthesis and analysis of biologically potent molecules like isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate offer insights into the structure-activity relationships of potential drug candidates, aided by spectroscopic characterization and molecular docking studies (Sharma et al., 2022).
properties
IUPAC Name |
5-chloro-2-methyl-3-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-6(2)9-4-8(11)5-10(12)7(9)3/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOSZUGWBKOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-isopropyl-2-methyl-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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